molecular formula C6H6BF2NO2 B13466911 (4-Amino-3,5-difluorophenyl)boronic acid

(4-Amino-3,5-difluorophenyl)boronic acid

Cat. No.: B13466911
M. Wt: 172.93 g/mol
InChI Key: NJFTYBFZAGEIHR-UHFFFAOYSA-N
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Description

(4-Amino-3,5-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H6BF2NO2. This compound is characterized by the presence of an amino group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring, along with a boronic acid group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,5-difluorophenyl)boronic acid typically involves the following steps:

    Starting Material: The process begins with 4-bromo-2-fluoroaniline.

    Protection of the Amine Group: The amine group is protected to prevent unwanted reactions.

    Lithium-Bromine Exchange: This step involves the exchange of bromine with lithium.

    Addition of Trimethyl Borate: The lithium intermediate is then reacted with trimethyl borate.

    Acidic Hydrolysis: Finally, the product is subjected to acidic hydrolysis to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3,5-difluorophenyl)boronic acid primarily undergoes:

Common Reagents and Conditions:

    Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0).

    Bases: Commonly used bases include potassium carbonate or sodium hydroxide.

    Solvents: Typical solvents include ethanol, water, or a mixture of both.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Amino-3,5-difluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid
  • 2,6-Difluorophenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison:

Properties

Molecular Formula

C6H6BF2NO2

Molecular Weight

172.93 g/mol

IUPAC Name

(4-amino-3,5-difluorophenyl)boronic acid

InChI

InChI=1S/C6H6BF2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2

InChI Key

NJFTYBFZAGEIHR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)N)F)(O)O

Origin of Product

United States

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